

# Synthesis of Ceftolozane: A Detailed Guide Utilizing a Doubly Protected Pyrazolylurea Intermediate

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## Compound of Interest

Compound Name:	<i>tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate</i>
CAS No.:	1193386-53-6
Cat. No.:	B1391205

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## Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against multidrug-resistant Gram-negative bacteria, particularly *Pseudomonas aeruginosa*.<sup>[1]</sup> Its unique structural features, including a complex C-3 side chain, contribute to its enhanced stability against various  $\beta$ -lactamases. This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a key intermediate in the production of ceftolozane: *tert-butyl N-(2-[[[1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl]amino]carbonyl]amino)ethyl)carbamate*. This guide will elucidate the strategic use of protecting groups and the sequential construction of the pyrazolylurea moiety, offering valuable insights for researchers and professionals in drug development and synthetic organic chemistry.

The synthesis of this crucial side chain relies on a convergent strategy, beginning with the construction of a suitably substituted pyrazole core, followed by the introduction of a urea

linkage bearing a protected ethylenediamine. The use of orthogonal protecting groups, namely the acid-labile tert-butoxycarbonyl (Boc) group and the bulky, acid-sensitive trityl (Tr) group, is central to this synthetic approach, allowing for selective deprotection at later stages of the total synthesis of ceftolozane.[2]

## Strategic Overview of the Synthesis

The synthesis of the target pyrazolylurea intermediate can be dissected into three primary stages:

- **Formation of the Core Pyrazole Structure:** Synthesis of 1-methyl-5-aminopyrazole, a key building block.
- **Orthogonal Protection of the Aminopyrazole:** Introduction of the trityl protecting group on the 5-amino functionality.
- **Urea Moiety Formation and Final Intermediate Assembly:** Construction of the urea linkage at the 4-position with N-Boc-protected ethylenediamine.

This strategic approach ensures the correct regioselectivity and prevents unwanted side reactions, leading to the efficient production of the desired intermediate.

## Experimental Protocols

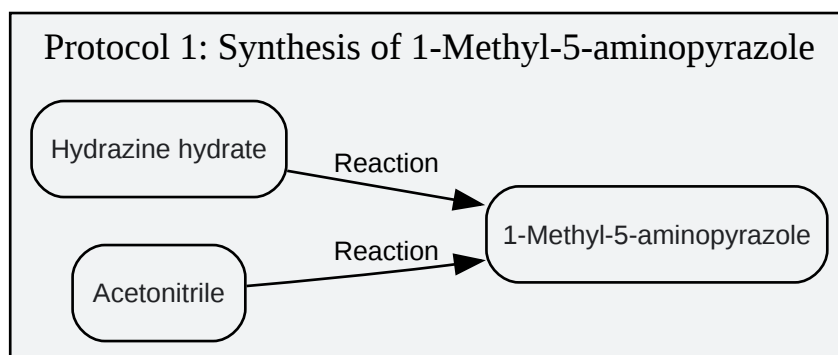
### Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

### Protocol 1: Synthesis of 1-Methyl-5-aminopyrazole

This protocol outlines the synthesis of the foundational pyrazole ring system from readily available starting materials.[3][4]

Reaction Scheme:



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Caption: Synthesis of the core pyrazole structure.

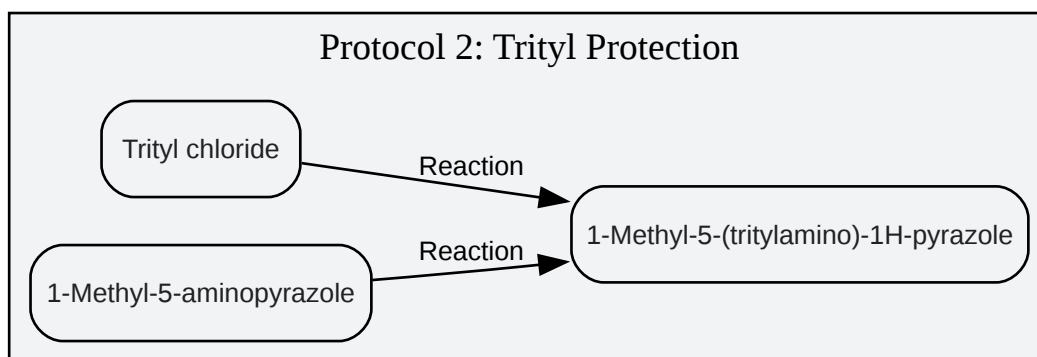
Procedure:

- To a solution of  $\beta$ -ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents).
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield 1-methyl-5-aminopyrazole.

## Protocol 2: Protection of 1-Methyl-5-aminopyrazole with Trityl Chloride

This protocol describes the selective protection of the 5-amino group of the pyrazole core with a trityl group.[2]

Reaction Scheme:



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Caption: Selective protection of the 5-amino group.

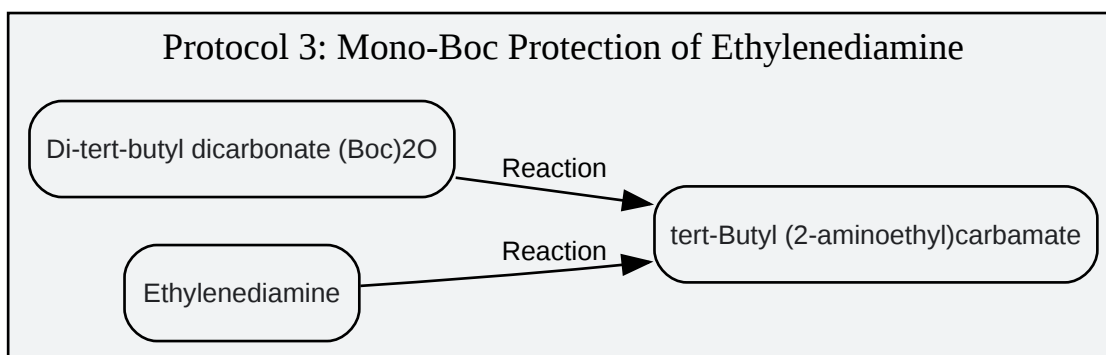
Procedure:

- Dissolve 1-methyl-5-aminopyrazole (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
- To this solution, add trityl chloride (1.1 equivalents) portion-wise at room temperature.
- Stir the reaction mixture until the starting material is consumed (monitored by TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to obtain 1-methyl-5-(tritylamino)-1H-pyrazole.

### Protocol 3: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

This protocol details the mono-protection of ethylenediamine with a Boc group.[5]

Reaction Scheme:



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Caption: Preparation of the Boc-protected amine.

Procedure:

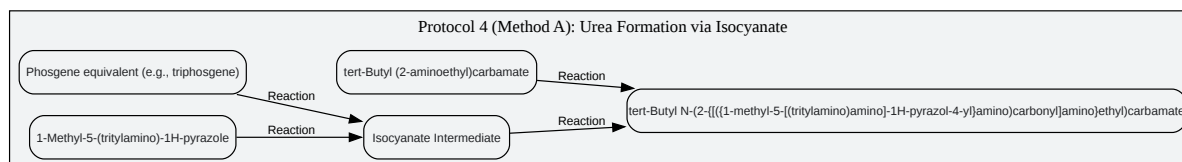
- Dissolve ethylenediamine (excess, e.g., 5-10 equivalents) in a suitable solvent such as DCM or tetrahydrofuran (THF).
- Cool the solution in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc)<sub>2</sub>O (1 equivalent) in the same solvent.
- Allow the reaction to warm to room temperature and stir overnight.
- Remove the solvent under reduced pressure.
- Purify the product by distillation or column chromatography to isolate tert-butyl (2-aminoethyl)carbamate.

## Protocol 4: Formation of the Pyrazolylurea Intermediate

This protocol describes the crucial step of forming the urea linkage to yield the final doubly protected intermediate. This can be achieved via an isocyanate intermediate or by using a phosgene equivalent.

Method A: Via Isocyanate Intermediate

Reaction Scheme:



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Caption: Assembly of the final pyrazolylurea intermediate.

Procedure:

- Formation of the Isocyanate:
  - Dissolve 1-methyl-5-(tritylamino)-1H-pyrazole (1 equivalent) in an anhydrous solvent like toluene.
  - Add a phosgene equivalent, such as triphosgene (0.4 equivalents), and a non-nucleophilic base (e.g., TEA, 2.2 equivalents).
  - Heat the mixture carefully (caution: phosgene is highly toxic) and monitor the formation of the isocyanate intermediate by IR spectroscopy (characteristic N=C=O stretch around  $2250\text{--}2275\text{ cm}^{-1}$ ).
- Reaction with N-Boc-ethylenediamine:
  - To the in-situ generated isocyanate, add a solution of tert-butyl (2-aminoethyl)carbamate (1.1 equivalents) in the same solvent.
  - Stir the reaction at room temperature until completion (monitored by TLC).
  - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the combined organic layers, filter, and concentrate.
- Purify the crude product by column chromatography to yield the target intermediate.

## Data Summary

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)
1-Methyl-5-aminopyrazole	C <sub>4</sub> H <sub>7</sub> N <sub>3</sub>	97.12	80-90
1-Methyl-5-(tritylamino)-1H-pyrazole	C <sub>23</sub> H <sub>21</sub> N <sub>3</sub>	339.44	75-85
tert-Butyl (2-aminoethyl)carbamate	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	160.21	50-60
tert-Butyl N-(2-({1-methyl-5-[(tritylamino)amino]-1H-pyrazol-4-yl}amino)carbonyl)aminoethyl)carbamate	C <sub>31</sub> H <sub>38</sub> N <sub>6</sub> O <sub>3</sub>	558.68	60-75

## Conclusion

The synthesis of the doubly protected pyrazolylurea intermediate is a critical step in the total synthesis of ceftolozane. The protocols outlined in this guide provide a robust and reproducible methodology for obtaining this key building block. The strategic use of Boc and trityl protecting groups allows for the controlled and efficient assembly of the complex C-3 side chain. Mastery of these synthetic steps is essential for researchers and professionals engaged in the development of novel cephalosporin antibiotics and other complex heterocyclic molecules.

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